molecular formula C12H14Br2N2O B8014836 (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8014836
M. Wt: 362.06 g/mol
InChI Key: DDAGEJHOTQFXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone” is a methanone derivative featuring a 3,5-dibromophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. Synthesis of such compounds typically involves cyclo-condensation or coupling reactions, as seen in related methanone derivatives . The 4-methylpiperazine group may enhance solubility compared to unsubstituted piperazines, as alkylation often reduces basicity and improves pharmacokinetic profiles .

Properties

IUPAC Name

(3,5-dibromophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2N2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAGEJHOTQFXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dibromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among methanone analogs include substituents on the phenyl ring and modifications to the piperazine moiety. Below is a comparative analysis:

Compound Name Phenyl Substituents Piperazine Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone 3,5-Br₂ 4-methyl C₁₂H₁₃Br₂N₂O ~361 (calculated) High hydrophobicity (Br), moderate solubility (methylpiperazine)
(3,5-Dinitrophenyl)[4-(diphenylmethyl)piperazinyl]methanone 3,5-NO₂ 4-diphenylmethyl C₂₄H₂₂N₄O₅ 446.46 Low solubility (nitro groups), bulky (diphenylmethyl)
(3,5-Dimethoxyphenyl)[4-(2-pyridinyl)piperazinyl]methanone 3,5-OCH₃ 4-pyridinyl C₁₉H₂₂N₄O₃ 366.41 Enhanced solubility (methoxy, pyridine), π-π interactions (aromatic pyridine)
(3,5-Difluorophenyl)[4-(4-methylpiperazinomethyl)phenyl]methanone 3,5-F₂ 4-(4-methylpiperazinomethyl) C₂₀H₂₁F₂N₃O 381.40 Moderate hydrophobicity (F), increased solubility (piperazinomethyl)
(4-Bromo-3,5-dimethylpyrazolyl)(2,6-difluorophenyl)methanone 4-Br, 3,5-CH₃ (pyrazole) N/A C₁₃H₁₂BrF₂N₃O 360.16 Steric hindrance (methyl, Br), potential antimicrobial activity

Notes:

  • Methoxy and pyridinyl groups improve solubility and enable hydrogen bonding or π-stacking interactions .
  • Bulky substituents (e.g., diphenylmethyl) may hinder receptor binding but improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.